![molecular formula C4H5BN2O2 B1442352 Pyridazin-4-ylboronic acid CAS No. 1083326-29-7](/img/structure/B1442352.png)
Pyridazin-4-ylboronic acid
Overview
Description
Pyridazin-4-ylboronic acid is a chemical compound with the molecular formula C4H5BN2O2 . It has a molecular weight of 123.91 g/mol . This compound is often used in research and not intended for human or veterinary use.
Synthesis Analysis
Boronic acids, including this compound, can be synthesized from readily available starting materials . The synthetic processes used to obtain these active compounds are relatively simple and well known . For instance, boronic acids were first synthesized in 1860 by Edward Frankland and can be used as building blocks and synthetic intermediates .Molecular Structure Analysis
The InChI string of this compound isInChI=1S/C4H5BN2O2/c8-5(9)4-1-2-6-7-3-4/h1-3,8-9H
. Its Canonical SMILES is B(C1=CN=NC=C1)(O)O
. Chemical Reactions Analysis
This compound is commonly used as a reagent in cross-coupling reactions such as Suzuki-Miyaura cross-coupling . The introduction of the boronic acid group to bioactive molecules can modify selectivity, physicochemical, and pharmacokinetic characteristics, improving the already existing activities .Physical And Chemical Properties Analysis
This compound has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 4 . Its Rotatable Bond Count is 1 . The Exact Mass and Monoisotopic Mass of the compound are 124.0444076 g/mol . The Topological Polar Surface Area is 66.2 Ų .Scientific Research Applications
Anticancer and Antiangiogenic Applications
Pyridazinones, including derivatives like Pyridazin-4-ylboronic acid, have been explored for their potential in anticancer applications. Studies have shown that certain pyridazinone derivatives exhibit inhibitory effects on various human cancer cell lines, such as liver, breast, and leukemia cells. These compounds have been assessed for their potential to inhibit proangiogenic cytokines involved in tumor progression, indicating their utility in antiangiogenic therapy (Kamble et al., 2015). Another study synthesized and evaluated new series of pyridazinone derivatives with potent antioxidant activity, which is crucial in managing oxidative stress associated with cancer (Mehvish & Kumar, 2022).
Acaricide Development
Pyridazinone derivatives, closely related to this compound, have been developed as acaricides. Pyridaben, a pyridazinone derivative, was chosen for its efficacy, economy, and safety, and is widely used for controlling mites and certain insects like whiteflies, aphids, and thrips (Hirata et al., 1995).
Corrosion Inhibition
Pyridazine derivatives have been studied for their effectiveness in inhibiting the corrosion of mild steel in acidic environments. This research has practical applications in industries where mild steel corrosion is a concern (Mashuga, Olasunkanmi, & Ebenso, 2017).
Myocardial Perfusion Imaging
Research involving 18F-labeled pyridaben analogues, related to pyridazinone, has been conducted for potential use in myocardial perfusion imaging (MPI) with PET. These studies highlight the application of pyridazinone derivatives in diagnostic imaging for cardiac health assessment (Mou et al., 2012).
Pharmaceutical Research
Pyridazinone derivatives have been extensively explored for their pharmacological properties, including as potential treatments for schizophrenia and other disorders. These compounds have shown to possess potent inhibitory activity and selectivity, which is vital in pharmaceutical development (Kunitomo et al., 2014).
Analgesic and Anti-inflammatory Research
Studies have synthesized novel pyridazine derivatives and evaluated their analgesic and anti-inflammatory activities, indicating their potential in the development of non-steroidal anti-inflammatory drugs (NSAIDs) (Husain et al., 2017).
Antimicrobial Activity
Research on pyridazin-4-yl derivatives has included the synthesis and evaluation of their antimicrobial activity, demonstrating their potential in addressing infectious diseases (Javed, Bhatia, Shinde, & Singh, 2013).
Mechanism of Action
Target of Action
Pyridazin-4-ylboronic acid is commonly used as a reagent in cross-coupling reactions such as Suzuki-Miyaura cross-coupling . It has been utilized in the preparation of potential cancer therapeutics, such as PDK1 and protein kinase CK2 inhibitors . .
Biochemical Pathways
Given its use in the preparation of pdk1 and protein kinase ck2 inhibitors , it may be involved in pathways related to these kinases.
Result of Action
Given its use in the preparation of potential cancer therapeutics , it may have effects on cell proliferation and survival.
properties
IUPAC Name |
pyridazin-4-ylboronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BN2O2/c8-5(9)4-1-2-6-7-3-4/h1-3,8-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQXJHSSQBZKCLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=NC=C1)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801311026 | |
Record name | Pyridazin-4-ylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801311026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.91 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1083326-29-7 | |
Record name | Pyridazin-4-ylboronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1083326-29-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyridazin-4-ylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801311026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (Pyridazin-4-yl)boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.